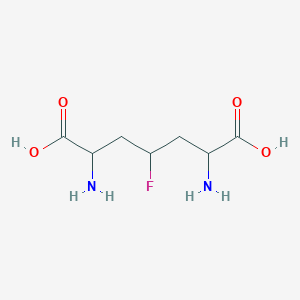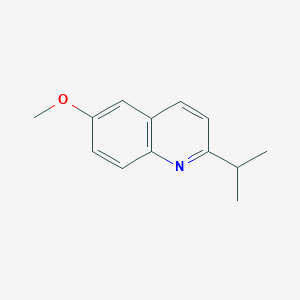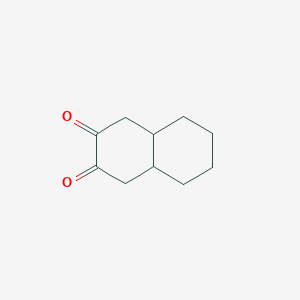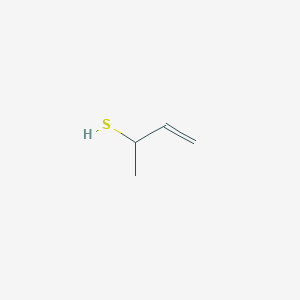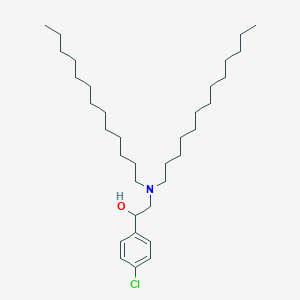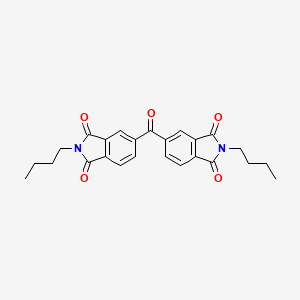
Bismuth;praseodymium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Bismuth praseodymium can be synthesized by reacting stoichiometric amounts of praseodymium and bismuth at high temperatures, typically around 1800°C The reaction conditions must be carefully controlled to ensure the formation of the desired compound
Analyse Chemischer Reaktionen
Bismuth praseodymium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include fluorine, chlorine, bromine, and iodine, which react with praseodymium to form praseodymium (III) halides . The major products formed from these reactions depend on the specific reagents and conditions used. For example, praseodymium reacts with hydrochloric acid to form praseodymium (III) chloride and hydrogen gas .
Wissenschaftliche Forschungsanwendungen
Bismuth praseodymium has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the structural, electronic, and magnetic properties of rare-earth compounds . In biology and medicine, bismuth-based compounds are known for their therapeutic and diagnostic properties, including their use in treating gastrointestinal disorders and as components in biosensing and regenerative medicine . In industry, bismuth praseodymium is explored for its potential use in advanced spintronic devices and gas sensors .
Wirkmechanismus
The mechanism by which bismuth praseodymium exerts its effects involves several molecular targets and pathways. Bismuth-containing compounds are known to inhibit enzymes, disrupt intracellular iron metabolism, and attenuate reactive oxygen species (ROS) defense . These actions contribute to their therapeutic effects, particularly in the treatment of bacterial infections such as Helicobacter pylori . Additionally, bismuth compounds can bind to proteins and enzymes, perturbing various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Bismuth praseodymium can be compared with other similar compounds, such as praseodymium arsenide, praseodymium antimonide, and praseodymium phosphide . These compounds share similar structural characteristics but differ in their chemical reactivity and applications. Bismuth praseodymium is unique due to its combination of bismuth and praseodymium, which imparts distinct electronic and magnetic properties .
Eigenschaften
CAS-Nummer |
12048-31-6 |
|---|---|
Molekularformel |
BiPr |
Molekulargewicht |
349.88806 g/mol |
IUPAC-Name |
bismuth;praseodymium |
InChI |
InChI=1S/Bi.Pr |
InChI-Schlüssel |
GXEWOMCEINAZJT-UHFFFAOYSA-N |
Kanonische SMILES |
[Pr].[Bi] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



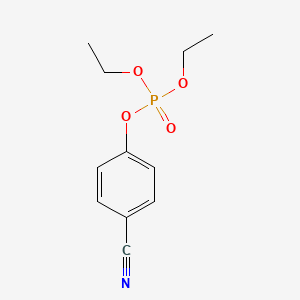
![[4-(7-acetyloxy-2-methyl-2H-chromen-3-yl)phenyl] acetate](/img/structure/B14725063.png)
![Methyl 2-{5-[2-cyano-3-(2-methylanilino)-3-oxoprop-1-en-1-yl]furan-2-yl}benzoate](/img/structure/B14725067.png)
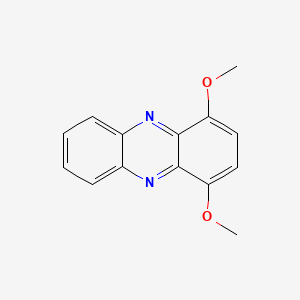
![6-(hydroxymethyl)-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]-4H-pyran-3-ol](/img/structure/B14725077.png)

